molecular formula C14H27N3O2 B6264859 tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate CAS No. 1010446-70-4

tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B6264859
CAS No.: 1010446-70-4
M. Wt: 269.38 g/mol
InChI Key: CTARJRAEWBKUGF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with an appropriate alkylating agent to form the piperazine derivative. This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves careful monitoring of temperature, pressure, and reaction time to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand for various receptors and enzymes, aiding in the understanding of biological processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 3-(piperazin-1-yl)propylcarbamate

  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

  • Tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate

Uniqueness: Tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate stands out due to its specific structural features, which confer unique reactivity and binding properties compared to its similar compounds. Its piperidine ring, in particular, provides distinct chemical behavior that is leveraged in various applications.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for a wide range of applications.

Properties

CAS No.

1010446-70-4

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-piperazin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(11-17)16-9-6-15-7-10-16/h12,15H,4-11H2,1-3H3

InChI Key

CTARJRAEWBKUGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCNCC2

Purity

95

Origin of Product

United States

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